3-Chloro-4-fluoro-2-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are foundational pillars in the field of organic chemistry, serving as versatile precursors for a vast array of industrial and pharmaceutical compounds. sci-hub.secolab.wsresearchgate.net The presence of an amino group attached to a benzene (B151609) ring imparts unique chemical reactivity, making these compounds crucial intermediates in the synthesis of dyes, polymers, agrochemicals, and notably, pharmaceuticals. sci-hub.seontosight.ai Many aniline derivatives are key building blocks for medications such as analgesics, antihistamines, and antibacterial agents. ontosight.airesearchgate.net Their importance extends to materials science, where they are used in the production of rubber and as precursors for pigments. sci-hub.seresearchgate.net The ability of the aniline scaffold to be readily modified allows for the fine-tuning of chemical and physical properties, making it an area of continuous research and development. sci-hub.se
Overview of Halogenated Aniline Scaffolds
The introduction of halogen atoms onto the aniline ring creates halogenated aniline scaffolds, a class of compounds with significant utility in advanced organic synthesis. acs.orgnih.gov Halogenation dramatically influences the electronic properties and reactivity of the aniline ring, and the resulting aryl halides are critical synthetic building blocks. acs.orgnih.gov They are indispensable in a multitude of carbon-carbon bond-forming reactions, including highly utilized cross-coupling chemistries like the Buchwald-Hartwig amination, as well as in Grignard and lithium-halogen exchange reactions. acs.orgnih.govossila.com
Furthermore, halogenated aromatic rings are common substructures in numerous biologically active molecules, both synthetic and naturally occurring. acs.orgnih.gov The regioselective introduction of halogens can be challenging in electron-rich systems like aniline, often requiring specialized methods to control the position of substitution. acs.orgnih.govnih.gov The development of new, efficient methods for the regioselective halogenation of anilines remains an area of high interest in synthetic organic chemistry due to the value of these halogenated intermediates. acs.orgnih.gov
Specific Context of 3-Chloro-4-fluoro-2-methylaniline in Contemporary Chemical Research
Within the diverse family of halogenated anilines, this compound is a polysubstituted aromatic amine that serves as a specialized intermediate in organic synthesis. Its specific substitution pattern, featuring chloro, fluoro, and methyl groups, provides a unique combination of steric and electronic properties that can be exploited in the construction of complex target molecules.
While detailed research findings on this specific isomer are not as widespread as for some other anilines, its structural motifs are found in precursors to pharmacologically active agents. For instance, similar di-halogenated anilines are used as building blocks in the synthesis of potent drugs. ossila.com The related isomer, 4-Chloro-3-fluoroaniline, is a known building block for creating antimalarial agents and anticancer quinazolines. ossila.com The strategic placement of the chloro, fluoro, and methyl groups on this compound makes it a valuable synthon for creating highly functionalized aromatic systems, particularly in the development of kinase inhibitors for targeted cancer therapy, such as in the synthesis of intermediates for drugs like Foretinib. nih.govnih.govclinicaltrials.gov
The synthesis of such specifically substituted anilines typically involves multi-step processes, often starting from a nitrotoluene derivative followed by chlorination and reduction steps. For example, the synthesis of the related 3-chloro-2-methylaniline (B42847) can be achieved by the reduction of 1-chloro-2-methyl-3-nitrobenzene. prepchem.com The preparation of this compound itself requires precise control over reaction conditions to achieve the desired regiochemistry.
Chemical and Physical Properties of this compound
The properties of this compound are dictated by the interplay of its functional groups on the aromatic ring. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)F)N |
| InChI Key | HEXGOINVMAFQFQ-UHFFFAOYSA-N |
| CAS Number | 1357930-39-2 |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGOINVMAFQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Fluoro 2 Methylaniline
Direct Halogenation Approaches
Direct halogenation presents a more concise route to the target molecule, primarily involving the regioselective chlorination of a precursor. The key challenge in this approach lies in controlling the position of the incoming chlorine atom on the aromatic ring, which is already substituted with activating and directing groups.
Regioselective Chlorination of 3-Fluoro-2-methylaniline (B146951) using N-Chlorosuccinimide (NCS)
The direct chlorination of 3-fluoro-2-methylaniline using N-Chlorosuccinimide (NCS) is a prominent method for synthesizing 4-chloro-3-fluoro-2-methylaniline (B3081105). In this reaction, the starting aniline (B41778) derivative has its positions influenced by the existing amino, fluoro, and methyl groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, one ortho position is blocked by the methyl group and the other by the fluorine atom, leaving the para position (position 4) as a likely site for substitution.
The use of NCS as a chlorinating agent is favored due to its milder nature compared to chlorine gas, offering better control over the reaction. beilstein-journals.org The reaction's success is highly dependent on the solvent and other reaction conditions, which can be fine-tuned to maximize the yield of the desired 4-chloro isomer.
The choice of solvent plays a pivotal role in determining the regioselectivity of the chlorination reaction. Polar aprotic solvents have been shown to significantly influence the outcome. Studies have investigated the effects of various solvents on the reaction between anilines and NCS.
| Solvent | General Observations on Regioselectivity |
| N,N-dimethylformamide (DMF) | Often used in halogenation reactions, it can facilitate the reaction but may require careful control of conditions to minimize side products. |
| N,N-dimethylacetamide (DMAc) | Similar to DMF, it acts as a polar aprotic solvent that can influence the reactivity and selectivity of the chlorinating agent. |
| 1-methyl-2-pyrrolidinone (NMP) | Another polar aprotic solvent known to be effective in such reactions, potentially enhancing the rate and selectivity of the chlorination. |
Research indicates that the solvent can affect the electrophilicity of the chlorinating agent and the stability of the intermediates, thereby directing the substitution pattern. researchgate.net For instance, in related chlorinations of anilines, ionic liquids have been used as solvents with copper(II) chloride to achieve high yields for para-chlorination under mild conditions, demonstrating the critical role of the reaction medium. beilstein-journals.orgresearchgate.net
Achieving high regioisomeric purity requires careful optimization of several reaction parameters. The goal is to favor the formation of 4-chloro-3-fluoro-2-methylaniline over other possible isomers.
Key parameters for optimization include:
Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of competing side reactions.
Stoichiometry: Using a slight excess of the aniline substrate relative to NCS can help minimize the formation of dichlorinated byproducts. Typically, reactions are run with about 1.2 equivalents of NCS to ensure good conversion while avoiding over-chlorination. nsf.gov
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to stopping the reaction once the maximum yield of the desired product is achieved. chemicalbook.com
Catalyst: While NCS can chlorinate activated rings directly, some methods employ catalysts to enhance regioselectivity. For example, Lewis basic selenoether catalysts have been used with NCS to achieve nearly exclusive ortho-chlorination of certain anilines, highlighting the power of catalytic control. nsf.gov For para-selectivity, uncatalyzed reactions or those with specific solvent systems are often preferred.
Multi-Step Synthesis Pathways
Multi-step syntheses provide an alternative when direct methods lack the required selectivity or when starting materials are more readily available for an indirect route. These pathways build the molecule step-by-step, allowing for greater control over the final arrangement of substituents.
Routes via Nitration and Reduction of Halogenated Toluene (B28343) Precursors (e.g., 4-chloro-2-fluorotoluene)
A common multi-step strategy involves the nitration of a suitable precursor, followed by the reduction of the introduced nitro group to an amine. Starting with 4-chloro-2-fluorotoluene (B1583580), this pathway introduces the nitrogen functionality in a regiocontrolled manner.
The synthesis of the precursor, 4-chloro-2-fluorotoluene, can be accomplished via a Sandmeyer-type reaction starting from 5-chloro-2-methylaniline. google.comgoogle.com This involves diazotization of the aniline followed by reaction with a fluoride (B91410) source.
The nitration of 4-chloro-2-fluorotoluene is the critical step in this pathway. The directing effects of the existing chloro, fluoro, and methyl groups on the toluene ring guide the incoming nitro group. The methyl group is ortho, para-directing; the fluoro group is also ortho, para-directing; and the chloro group is ortho, para-directing. The position of nitration is determined by the interplay of these directing effects. For 4-chloro-2-fluorotoluene, the nitration predominantly occurs at the 5-position to yield 4-chloro-2-fluoro-5-nitrotoluene. ontosight.ai
| Reagent | Conditions | Product |
| Nitric Acid / Sulfuric Acid | A classic nitrating mixture. The reaction is typically carried out at controlled, often low, temperatures to prevent over-nitration and side reactions. | 4-chloro-2-fluoro-5-nitrotoluene |
| 70% Nitric Acid with Solid Acid Catalyst | Studies on related fluorotoluenes show that solid acid catalysts can be used for regioselective nitration under mild conditions, offering an environmentally cleaner alternative to mixed acids. rsc.org | 4-chloro-2-fluoro-5-nitrotoluene |
Following the successful nitration to form 4-chloro-2-fluoro-5-nitrotoluene, the final step in this pathway is the reduction of the nitro group. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or by using reducing agents such as iron powder in an acidic medium. prepchem.comchemicalbook.com This reduction converts the nitro intermediate into the final product, 4-chloro-3-fluoro-2-methylaniline.
Reduction of Nitro Group to Amine: Catalytic Hydrogenation vs. Chemical Reduction
Comparison of Synthetic Efficiency and Selectivity Across Diverse Pathways
The primary route to 4-chloro-3-fluoro-2-methylaniline is the reduction of 2-chloro-1-fluoro-3-methyl-4-nitrobenzene (B12287341). However, an alternative pathway exists via the direct chlorination of 3-fluoro-2-methylaniline. researchgate.net Comparing these pathways reveals trade-offs in efficiency and selectivity.
| Synthetic Pathway | Description | Efficiency | Selectivity |
| Nitro Group Reduction | Reduction of 2-chloro-1-fluoro-3-methyl-4-nitrobenzene using methods like catalytic hydrogenation (e.g., Pd/C, Raney Ni) or chemical reduction (e.g., Fe/HCl). commonorganicchemistry.comprepchem.com | Generally high yield. Catalytic methods are often more atom-economical on an industrial scale. nih.gov Chemical reduction with iron is robust and cost-effective for lab scale. prepchem.com | High selectivity can be achieved by choosing the right catalyst and conditions to avoid dehalogenation. commonorganicchemistry.com The position of the amino group is predetermined by the nitro group in the starting material. |
| Direct Chlorination | Electrophilic aromatic substitution on 3-fluoro-2-methylaniline using a chlorinating agent like N-chlorosuccinimide (NCS). researchgate.net | The efficiency depends on controlling the reaction to yield the desired regioisomer as the major product. researchgate.net | Can produce a mixture of regioisomers. The directing effects of the existing amino and methyl groups on the fluorinated ring determine the position of the incoming chlorine atom, which may lead to the desired 4-chloro isomer as the major product, but separation from other isomers might be required. researchgate.net |
Advanced Chemical Reactivity and Transformation of 4 Chloro 3 Fluoro 2 Methylaniline
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are significantly influenced by the electronic and steric properties of the substituents already present on the aromatic ring.
Influence of Halogen and Methyl Substituents on Aromatic Ring Activation/Deactivation and Regioselectivity
The substituents on the 3-Chloro-4-fluoro-2-methylaniline ring—amino, methyl, chloro, and fluoro—exert distinct electronic effects that modulate the ring's reactivity towards electrophiles.
Amino (-NH₂) and Methyl (-CH₃) Groups: The amino group is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance (a +R effect). This effect significantly outweighs its electron-withdrawing inductive effect (-I effect). Similarly, the methyl group is an activating group, donating electron density primarily through an inductive effect (+I effect) and hyperconjugation. libretexts.orgmsu.edu These groups increase the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. libretexts.org
Regioselectivity: The directing influence of these substituents determines the position of electrophilic attack.
The strongly activating amino group and the activating methyl group are ortho, para-directors. libretexts.org
The deactivating halogen atoms are also ortho, para-directors, a unique characteristic among deactivating groups. libretexts.orglumenlearning.com
| Substituent |
Nucleophilic Aromatic Substitution (NAS) Reactivity
Nucleophilic aromatic substitution (NAS) is another important reaction pathway for substituted aromatic compounds, particularly those bearing electron-withdrawing groups.
Role of Electron-Withdrawing Groups in Promoting Halogen Displacement
The presence of electron-withdrawing groups is crucial for activating an aromatic ring towards nucleophilic attack. In the case of this compound, the chloro and fluoro substituents, due to their strong -I effect, withdraw electron density from the ring. This withdrawal creates a partial positive charge on the carbon atoms of the ring, making them susceptible to attack by nucleophiles.
Reactions Involving the Amine Functionality
The amino group of this compound is a versatile functional handle that can undergo a variety of chemical transformations.
Derivatization Reactions: Amide Formation (e.g., Acetylation to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide)
The amino group can be readily acylated to form amides. A common example is the acetylation reaction to produce N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. This transformation can be achieved using acetylating agents such as acetyl chloride or acetic anhydride.
| Reactant |
Coupling Reactions Involving Aromatic Halides (General Context: e.g., Palladium-Catalyzed Cross-Coupling Reactions of Related Aryl Halides)
The presence of both an amine functionality and halogen substituents on the aromatic ring makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction, which has become a vital method for synthesizing anilines and their derivatives. nih.govwiley.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org The development of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope and efficiency of these reactions, allowing for the coupling of even challenging substrates like aryl chlorides. nih.govwiley.com
Similarly, the Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed method for forming C-C bonds between an aryl halide and an organoboron compound. nih.govresearchgate.net The versatility of these palladium-catalyzed methods allows for the selective functionalization of complex molecules under relatively mild conditions. nih.govnih.gov Given the structure of this compound, it could potentially participate in such coupling reactions either through its amine group or its halogen substituents, depending on the specific reaction conditions and coupling partner.
| Reaction Type |
Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography has provided definitive evidence for the solid-state structure of derivatives of 3-chloro-4-fluoroaniline (B193440), revealing key details about its crystal lattice and the interactions that govern its packing.
Studies on a derivative, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, show that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net Another related compound, 3-chloro-4-fluoroanilinium picrate, crystallizes in the triclinic system with the space group P1. researchgate.net In a notable case of co-crystallization, 4-chloro-3-fluoro-2-methylaniline (B3081105) was found to co-crystallize with succinimide (B58015). The resulting crystal structure was determined by X-ray crystallography. iucr.org
Table 1: Crystallographic Data for N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.878(4) |
| b (Å) | 12.210(5) |
| c (Å) | 24.528(6) |
| β (°) | 91.40(4) |
| Z | 4 |
| Dc (Mgm⁻³) | 1.534 |
The crystal structure of 4-chloro-3-fluoro-2-methylaniline co-crystallized with succinimide is stabilized by significant intermolecular forces. iucr.org N–H⋯O hydrogen bonds are formed between the amine group of the aniline (B41778) derivative and the oxygen atoms of the succinimide molecule. iucr.org Additionally, π–π stacking interactions are observed between the aromatic rings, with a centroid–centroid distance of 3.4501 (8) Å. iucr.org In the case of 3-chloro-4-fluoroanilinium picrate, the crystal structure is stabilized by classical N—H⋯O hydrogen bonds and C—H⋯O contacts, which connect the ions into layers. researchgate.net
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are crucial for confirming the molecular structure of 3-Chloro-4-fluoro-2-methylaniline and understanding its vibrational properties.
Table 2: ¹H NMR Data for 3-Chloro-4-fluoroaniline in CDCl₃ chemicalbook.com
| Assignment | Shift (ppm) |
| ArH | 6.907 |
| ArH | 6.676 |
| ArH | 6.488 |
| NH₂ | 3.59 |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. A study on the related compound 2-chloro-4-methylaniline (B104755) investigated its vibrational spectra using both experimental and theoretical methods. nih.gov The FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were calculated and compared with the experimental data, showing good agreement. nih.gov This type of analysis allows for the assignment of specific vibrational modes to different functional groups within the molecule, such as the N-H stretching vibrations of the amino group and the various C-H and C-C vibrations of the aromatic ring.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides crucial information for its identification and characterization.
The molecular formula of this compound is C₇H₇ClFN. nih.gov The nominal molecular mass is calculated to be 159 g/mol , considering the most abundant isotopes of the constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). Due to the presence of the chlorine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for chlorine-containing ions: the M+ peak corresponding to the ion with ³⁵Cl and an M+2 peak for the ion with ³⁷Cl, with the M+2 peak having about one-third the intensity of the M+ peak.
Molecular Ion Peak:
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 159, corresponding to the ion [C₇H₇³⁵ClFN]⁺. A smaller peak at m/z 161, representing the [C₇H₇³⁷ClFN]⁺ ion, would also be present, confirming the presence of a single chlorine atom in the molecule.
Fragmentation Pattern:
While a specific experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known fragmentation behaviors of substituted anilines and halogenated aromatic compounds. The fragmentation is typically initiated by the loss of electrons from the nitrogen atom or the aromatic ring, leading to a series of characteristic fragment ions.
A primary fragmentation pathway for substituted anilines often involves the loss of a hydrogen atom or functional groups from the amine moiety or the aromatic ring. For this compound, the following fragmentation steps are likely:
Loss of a Methyl Radical: A common fragmentation for methylated anilines is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable aminotropylium-like ion or a related resonance-stabilized structure. This would result in a fragment ion at m/z 144 (159 - 15).
Loss of a Chlorine Atom: The carbon-chlorine bond can undergo cleavage, leading to the loss of a chlorine radical (•Cl). This would produce a fragment ion at m/z 124 (159 - 35).
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of aniline and its derivatives is the expulsion of a neutral molecule of hydrogen cyanide from the ring, which can occur after initial rearrangements. This would lead to a fragment ion at m/z 132 (159 - 27).
The following table summarizes the predicted major ions in the mass spectrum of this compound based on these fragmentation pathways. The relative intensities are hypothetical and serve to illustrate a plausible spectrum.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Intensity |
|---|---|---|---|
| 159/161 | Molecular Ion [M]⁺ | [C₇H₇³⁵ClFN]⁺ / [C₇H₇³⁷ClFN]⁺ | High |
| 144/146 | [M - CH₃]⁺ | [C₆H₄³⁵ClFN]⁺ / [C₆H₄³⁷ClFN]⁺ | Medium |
| 124 | [M - Cl]⁺ | [C₇H₇FN]⁺ | Medium |
| 132/134 | [M - HCN]⁺ | [C₆H₆³⁵ClF]⁺ / [C₆H₆³⁷ClF]⁺ | Low |
Further fragmentation of these primary ions would lead to a more complex pattern of smaller ions, providing additional structural information. The precise fragmentation and the relative abundances of the peaks would need to be confirmed by experimental analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 3-Chloro-4-fluoro-2-methylaniline, DFT studies are instrumental in elucidating its fundamental structural and electronic characteristics.
The first step in a computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting geometric parameters—bond lengths, bond angles, and dihedral angles—define the molecule's shape and conformation. While specific experimental data for this compound is not widely published, theoretical calculations provide a reliable prediction of these values. The expected bond lengths would be influenced by the electronic effects of the chloro, fluoro, methyl, and amino substituents on the aniline (B41778) ring.
Table 1: Representative Geometric Parameters of this compound
| Parameter | Description |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-H, C-N, C-Cl, C-F). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, H-C-H). |
| Dihedral Angles | The rotational angles between four connected atoms, defining the molecule's conformation. |
Note: This table is illustrative. Specific values would be obtained from DFT calculations.
Once the optimized geometry is determined, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. Theoretical methods like Hartree-Fock and DFT functionals such as B3LYP and BLYP are commonly employed for this purpose. nih.gov The calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For instance, the analysis would identify the characteristic stretching frequencies for the N-H bonds of the amino group, the C-Cl bond, and the C-F bond. Comparing calculated and experimental spectra for related molecules has shown that the B3LYP functional often provides results with good agreement. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. acs.org A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack, while blue areas represent positive potential, or electron-poor regions, which are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials. For this compound, the MESP map would likely show negative potential around the electronegative fluorine, chlorine, and nitrogen atoms, and positive potential near the hydrogen atoms of the amino group and the methyl group.
Quantum Chemical Calculations for Reactivity Descriptors
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors are derived from the electronic structure and provide a more quantitative measure of its chemical behavior.
Table 2: Key Reactivity Descriptors for this compound
| Descriptor | Definition | Significance for Reactivity |
| Ionization Energy (I) | The minimum energy required to remove an electron from the molecule. | A lower ionization energy indicates a greater tendency to donate electrons. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | A higher electron affinity suggests a greater ability to accept electrons. |
| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | A harder molecule is less reactive. |
| Nucleophilicity Index (N) | A measure of the molecule's ability to donate electrons to an electrophile. | A higher value indicates stronger nucleophilic character. |
Note: The values for these descriptors are typically calculated using the energies of the frontier molecular orbitals.
In Silico Modeling for Predicting Chemical Behavior and Intermolecular Interactions
In silico modeling encompasses a broad range of computational techniques used to predict the behavior of molecules in various environments. For this compound, these models can be used to forecast its interactions with other molecules, such as solvents or biological macromolecules. nih.gov By simulating the forces between molecules, including hydrogen bonding, van der Waals forces, and electrostatic interactions, it is possible to predict how the compound will behave in a larger system. nih.gov For example, modeling could predict its solubility in different solvents or its potential to bind to a specific protein's active site, which is a common application in drug discovery. nih.gov
Advanced Analytical Methodologies for Detection and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 3-Chloro-4-fluoro-2-methylaniline, offering powerful separation capabilities for the compound and its potential isomers or impurities. Both gas and liquid chromatography, often coupled with mass spectrometry, are utilized.
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a highly specific and sensitive method for analyzing halogenated anilines like this compound. impactfactor.orgunl.edu This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. impactfactor.org The use of a multiple reaction monitoring (MRM) mode in MS/MS enhances selectivity, making it particularly effective for analyzing complex samples where interference might be an issue. unl.edushimadzu.com
For a compound structurally similar to this compound, such as 3-chloro-4-methylaniline, a specific and sensitive GC-MS/MS method has been developed. unl.edu Separation is typically achieved on a capillary column like an HP-5 ultra-inert column, with detection performed on a triple quadrupole mass spectrometer in MRM mode. unl.edu This approach allows for the selection of specific precursor-to-product ion transitions, which provides high confidence in both quantification and confirmation of the analyte's identity. unl.edu
Table 1: Example GC-MS/MS Parameters for Analysis of a Related Chloro-methylaniline Compound
| Parameter | Value | Source |
| GC Column | HP-5 ultra-inert (15 M, 0.25 μm film) | unl.edu |
| Detection Mode | Multiple Reaction Monitoring (MRM) | unl.edu |
| Quantitation Transition | m/z 140.9 → 106.2 | unl.edu |
| Confirmation Transitions | m/z 139.9 → 105.2, m/z 139.9 → 77.2 | unl.edu |
The validation of an analytical method is critical to ensure its reliability. impactfactor.org Key parameters include specificity, linearity, accuracy, precision, range, and limits of detection and quantitation. impactfactor.org For the analysis of a related compound, 3-chloro-4-methylaniline, in various tissue matrices, a GC-MS/MS method demonstrated excellent performance characteristics. unl.edu The method showed a broad linear range from 5 to 5000 ng/mL. unl.edu Precision, a measure of the closeness of repeated measurements, averaged 7.2%, while accuracy, the closeness of a measured value to a known value, averaged 6.7%. unl.edu The recovery of the analyte from fortified samples was also high, averaging between 87.9% and 101% depending on the tissue type. unl.edu In another method for various anilines, linearity was established from 0.25 to 70 µg/L with correlation coefficients (R²) between 0.9955 and 0.9989, and reproducibility was reported as being between 5.8% and 11.8%. nih.gov
Table 2: Typical Method Validation Parameters for Chloroaniline Analysis via Chromatography
| Parameter | Typical Value/Range | Source(s) |
| Linear Range | 5 - 5000 ng/mL | unl.edu |
| Correlation Coefficient (R²) | > 0.995 | nih.gov |
| Precision (RSD%) | < 15% (avg. 7.2%) | unl.edunih.gov |
| Accuracy (%) | 85% - 115% (avg. 93.4%) | unl.edu |
| Recovery (%) | 87.9% - 101% | unl.edu |
| Method Detection Limit (MDL) | 0.04 - 0.09 µg/L | nih.gov |
Effective sample preparation is essential to isolate this compound from the sample matrix and remove interferences. A combination of techniques is often employed. For instance, a method for a similar aniline (B41778) in tissue samples involved an initial extraction with a solution of acidified water and acetonitrile (B52724). unl.edu Following this, the sample was made basic, and a cleanup was performed using a combination of liquid-liquid partitioning and solid phase extraction (SPE). unl.edu
Another advanced technique is dispersive liquid-liquid microextraction (DLLME), which can be used for aniline compounds in aqueous samples. nih.govsci-hub.se In this method, a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample. nih.govsci-hub.se This creates fine droplets that provide a large surface area for rapid extraction of the analytes. sci-hub.se After centrifugation, the sedimented phase containing the concentrated analytes can be directly analyzed. nih.govsci-hub.se
Aniline compounds can be polar and may exhibit poor chromatographic peak shape in GC analysis. Derivatization is a strategy used to improve their volatility and thermal stability. A common derivatizing agent for anilines is pentafluorobenzaldehyde (B1199891) (PFB or PFBAY). nih.govsci-hub.seresearchgate.net This reagent reacts with the primary amine group of the aniline to form a less polar and more volatile Schiff base derivative, which is more amenable to GC analysis. researchgate.net
In some methods, derivatization and extraction are performed simultaneously. nih.govsci-hub.se For example, anilines in a water sample at pH 4.6 can be extracted and derivatized with pentafluorobenzaldehyde in a one-step DLLME procedure that is complete within 20 minutes. nih.govsci-hub.se Optimizing reaction parameters such as pH, temperature, and time is key to achieving high derivatization efficiency. researchgate.net
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful alternatives for the analysis of this compound. A significant advantage of HPLC for this compound is that it can often be analyzed directly without the need for derivatization, which is frequently required for GC. researchgate.netchromatographyonline.com This makes HPLC a potentially quicker and more cost-effective monitoring method. researchgate.net The use of smaller particle size columns (e.g., sub-3 µm) in UHPLC allows for faster analyses and improved resolution compared to traditional HPLC. sielc.com
The development of a robust HPLC or UHPLC method requires the careful optimization of several key parameters to achieve the desired separation.
Column Selection : The choice of the stationary phase is the most critical factor for achieving selectivity. sigmaaldrich.com For halogenated anilines, which are polar compounds, reversed-phase chromatography is commonly used. welch-us.commastelf.com C18 columns are a frequent starting point. sigmaaldrich.comnih.gov However, studies on similar anilines have shown that other column chemistries can provide better results; for instance, a C4 column was found to yield the best chromatographic performance for aniline and its degradation products in one study. rsc.org The presence of halogen atoms (Cl and F) in this compound means that dipole-dipole interactions with the stationary phase can play a role in retention. welch-us.com
Mobile Phase Composition : The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). youtube.comhawachhplccolumn.com For a related compound, 4-fluoroaniline (B128567), a gradient elution using water and acetonitrile with 0.05% acetic acid was effective. nih.gov For other anilines, an isocratic mobile phase of methanol and acetate (B1210297) buffer (pH 5) has been used. rsc.org The pH of the mobile phase is a critical parameter for ionizable compounds like anilines and must be controlled to ensure consistent retention times. youtube.com
Flow Rate : The flow rate of the mobile phase affects analysis time and column backpressure. For standard analytical HPLC columns (e.g., 4.6 mm I.D.), a flow rate of 1.0 mL/min is very common. sigmaaldrich.comnih.govrsc.org Method development might start with a flow rate between 1.0 and 1.5 mL/min. sigmaaldrich.com
Column Temperature : Column temperature influences solvent viscosity and the thermodynamics of analyte-stationary phase interactions. rsc.org Maintaining a constant and optimized column temperature is crucial for reproducible results. Temperatures around 30 °C are frequently used in published methods for related anilines. sigmaaldrich.comnih.gov One study investigated the effect of temperature over a range of 10–50 °C, observing a linear correlation that helps in understanding the retention mechanism. rsc.org
Table 3: Example HPLC Method Parameters for Aniline-Related Compounds
| Parameter | Example 1 (4-Fluoroaniline) | Example 2 (Aniline Homologs) | Example 3 (Aniline & Degradants) |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | Discovery C18 (15 cm x 4.6 mm, 5 µm) | C4 Column |
| Mobile Phase | Gradient: Water & Acetonitrile (0.05% Acetic Acid) | Isocratic: Methanol:Water (60:40) | Isocratic: MeOH:Acetate Buffer (pH 5, 10mM) (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | Investigated from 10-50 °C |
| Source | nih.gov | sigmaaldrich.com | rsc.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC-Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity
High-Performance Liquid Chromatography combined with tandem mass spectrometry (LC-MS/MS) is a highly effective analytical technique for the detection and quantification of this compound. This method offers significant advantages in specificity and sensitivity over traditional techniques like HPLC with UV detection. researchgate.net The power of LC-MS/MS lies in its ability to couple the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. researchgate.netchromatographyonline.com
The specificity of LC-MS/MS is achieved by exploiting the unique mass-to-charge ratio (m/z) of the target compound and its fragments. For this compound, the molecule is first ionized, typically using electrospray ionization (ESI) in positive mode, to form a protonated molecule known as the precursor ion. tandfonline.comresearchgate.net This precursor ion is then isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. The instrument monitors specific transitions from the precursor ion to these product ions, an approach called Multiple Reaction Monitoring (MRM). tandfonline.com This process provides a high degree of confidence in the identification of the analyte, minimizing interference from other compounds in the sample matrix. researchgate.net
The sensitivity of LC-MS/MS allows for the detection of this compound at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov This makes it an ideal technique for trace analysis in environmental monitoring or for identifying impurities in pharmaceutical substances. nih.govsemanticscholar.org The development of a robust LC-MS/MS method requires the careful optimization of both chromatographic and mass spectrometric parameters. tandfonline.comresearchgate.net
Key Parameters for LC-MS/MS Method Development for this compound:
| Parameter | Description | Typical Considerations |
|---|---|---|
| Chromatographic Column | The stationary phase that separates the components of the mixture. | A reversed-phase C18 column is commonly used for the separation of aniline derivatives. researchgate.netsielc.com |
| Mobile Phase | The solvent that moves the analyte through the column. | A gradient mixture of an aqueous solvent with an acidifier like formic acid and an organic solvent such as acetonitrile or methanol is often employed. tandfonline.comsielc.com |
| Ionization Mode | The process of creating ions from the analyte for mass spectrometric analysis. | Electrospray Ionization (ESI) in positive mode is typically effective for aniline compounds. tandfonline.com |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact ionized analyte. | For this compound (C7H7ClFN), with a molecular weight of approximately 159.59 g/mol , the [M+H]+ ion would be at m/z 160.6. nih.gov |
| Product Ions (m/z) | The fragment ions generated from the precursor ion in the collision cell. | These are specific to the molecule's structure and are determined experimentally to set up MRM transitions. tandfonline.com |
| Collision Energy (CE) | The energy used to fragment the precursor ion. | This is optimized to produce a stable and intense signal for the selected product ions. researchgate.net |
Development of Stability-Indicating Methods and Peak Purity Assessment
The development of a stability-indicating analytical method is essential for assessing the intrinsic stability of a drug substance. vscht.cz Such a method must be able to accurately quantify the active substance, in this case, this compound, without interference from any potential degradation products, process impurities, or other components. vscht.czchromatographyonline.com This is a critical requirement for regulatory approval and for defining the shelf-life and storage conditions of a chemical. chromatographyonline.com
The foundation of developing a stability-indicating method is the execution of forced degradation studies. chromatographyonline.com In these studies, the compound is subjected to a variety of harsh conditions to accelerate its decomposition and generate potential degradants. researchgate.netorientjchem.org The analytical method, typically HPLC or UHPLC, must then demonstrate the ability to separate the main compound peak from all degradation product peaks. vscht.czorientjchem.org
Typical Forced Degradation Conditions:
| Stress Condition | Example Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 80°C) | To evaluate stability in acidic environments. researchgate.net |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 80°C) | To assess degradation under alkaline conditions. researchgate.net |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To investigate susceptibility to oxidative stress. researchgate.net |
| Thermal Degradation | Heating the solid sample (e.g., at 105°C) | To determine the impact of heat on the compound's stability. researchgate.net |
| Photolytic Degradation | Exposure to UV light (e.g., 1.2 million lux hours) and cool white fluorescent light (e.g., 200 W h/m²) | To assess the compound's sensitivity to light. researchgate.net |
Following forced degradation, peak purity assessment is performed to confirm that the chromatographic peak of this compound is pure and not co-eluted with any impurities or degradants. chromatographyonline.comorientjchem.org A common technique for this is using a Photodiode Array (PDA) detector coupled with the HPLC system. The PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are identical, it indicates spectral homogeneity and thus, peak purity. orientjchem.org The use of mass spectrometry as a detector provides an even higher level of assurance. By verifying that only the mass spectrum of the target compound is present across the elution profile of the peak, co-elution can be definitively ruled out. chromatographyonline.comchromatographyonline.com
The final stability-indicating method must be validated according to ICH guidelines, proving its specificity, accuracy, precision, linearity, and robustness. researchgate.netorientjchem.org
Applications in Complex Chemical Synthesis and Materials Science Research
Utility as a Key Intermediate in Organic Synthesis
In organic synthesis, 3-Chloro-4-fluoro-2-methylaniline serves as a versatile intermediate for the construction of a variety of organic compounds. Its reactive amino group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. The halogen and methyl substituents on the aromatic ring influence the regioselectivity of these reactions and the properties of the resulting products. The strategic placement of these substituents makes it a valuable precursor for creating complex molecular architectures.
Role in Pharmaceutical Research and Development
The structural motif of this compound is found in several compounds of pharmaceutical interest, where it acts as a crucial precursor or building block for drug candidates.
This compound is utilized as a starting material in the multi-step synthesis of various APIs and research compounds. A notable example is its use in the development of kinase inhibitors, which are a class of targeted cancer therapies. For instance, it is a key component in the synthesis of certain triple angiokinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). nih.gov One such inhibitor, WXFL-152, which incorporates the 3-chloro-2-fluoro-4-aminophenoxy moiety derived from a related aniline (B41778), has entered phase Ib clinical trials. nih.gov
| Precursor/Intermediate | Resulting Compound Class/Example | Therapeutic Area |
| This compound derivatives | Triple angiokinase inhibitors (e.g., WXFL-152) | Oncology |
| 3-Chloro-4-fluoroaniline (B193440) | Antibiotics (Norfloxacin, Ciprofloxacin) | Infectious Diseases |
| 3-Chloro-4-fluoroaniline | Epidermal Growth Factor Receptor (EGFR) inhibitors | Oncology |
This table provides examples of how related chloro-fluoro-aniline structures are used in pharmaceutical synthesis.
The structure of this compound allows for systematic chemical modifications, or derivatization, to fine-tune the interaction of the final compound with its biological target, such as an enzyme or receptor. The chlorine, fluorine, and methyl groups can be altered to modify the compound's size, shape, and electronic properties. These modifications can enhance the binding affinity and specificity of the drug candidate for its target, potentially leading to increased efficacy. Research has shown that related chloro-fluoro-N-methylaniline derivatives can inhibit specific enzymes involved in metabolic pathways, which has potential therapeutic implications.
Contribution to Agrochemical Synthesis
In the field of agrochemicals, substituted anilines are important intermediates for the synthesis of pesticides and herbicides. guidechem.com While direct synthesis of commercial agrochemicals from this compound is not widely documented in the provided results, related compounds like 3-chloro-2-methylaniline (B42847) are crucial for producing quinolinecarboxylic acid herbicides. guidechem.comgoogle.com These herbicides are effective in controlling a variety of weeds in crops such as rice. guidechem.comgoogle.com The specific substitution pattern of this compound makes it a candidate for the synthesis of novel, highly effective, and selective fluorinated herbicides. nbinno.com
Precursor in Advanced Materials Science
The applications of this compound extend to materials science, where it can be used as a precursor for the development of advanced materials. A related compound, 3-chloro-4-fluoroaniline, is used in the production of dyes and pigments due to its chemical stability and ability to form vibrant colors. nbinno.com It also serves as a monomer or cross-linking agent in polymer chemistry, contributing to the creation of materials with specific, tailored properties. nbinno.com The unique combination of substituents in this compound suggests its potential use in creating specialty polymers and coatings with enhanced thermal stability and chemical resistance.
Research on Biochemical Pathway Influences
Research into the metabolic fate and biochemical effects of halogenated anilines provides insight into their potential biological activities. Studies on the metabolism of the closely related 3-chloro-4-fluoroaniline in rats have shown that it undergoes rapid and extensive transformation into a number of metabolites. researchgate.net The major metabolic pathways identified were N-acetylation and hydroxylation followed by O-sulfation. researchgate.net Furthermore, studies on other fluorinated anilines, such as 2-fluoro-4-methylaniline, have been conducted to understand their effects on biochemical pathways in organisms like earthworms. researchgate.net This type of research is crucial for understanding the potential bioactivity and mechanism of action of compounds derived from this compound. researchgate.net
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted anilines often involves multi-step processes that can be resource-intensive and generate significant waste. A primary focus of future research will be the development of more efficient and environmentally benign methods for the production of 3-Chloro-4-fluoro-2-methylaniline. Traditional methods for synthesizing related chloro-methylanilines often rely on the reduction of nitrotoluenes using reagents like iron powder in acidic conditions, or catalytic hydrogenation. prepchem.comchemicalbook.com While effective, these methods can present challenges related to catalyst poisoning, harsh reaction conditions, and environmental impact. google.compatsnap.com
Future research is anticipated to concentrate on catalytic systems that offer higher yields, greater selectivity, and improved sustainability. For instance, advancements in catalysts for the liquid-phase catalytic hydrogenation of chlorinated nitroaromatics are a key area of interest. google.com The development of novel catalysts, such as modified palladium-on-carbon catalysts, could offer pathways to milder reaction conditions and reduced by-product formation. google.com
Moreover, exploring "green chemistry" approaches will be paramount. This could involve the use of safer solvents, renewable starting materials, and processes that minimize energy consumption. Flow chemistry, for example, presents an opportunity for the continuous and controlled synthesis of this compound, potentially offering higher safety and efficiency standards compared to batch processing.
Table 1: Comparison of Synthetic Strategies for Related Chloro-Anilines
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Reported Advantages/Disadvantages | Potential for this compound |
| Iron Reduction prepchem.com | 1-Chloro-2-methyl-3-nitrobenzene | Iron, Hydrochloric Acid | High yield (~94%) but can be energy-intensive. | A baseline method that could be optimized. |
| Catalytic Hydrogenation google.com | 2-Chloro-4-nitrotoluene | Palladium on Carbon | Cleaner process, but catalyst can be prone to poisoning. | High potential with improved catalyst design. |
| Polysulfide Reduction google.com | 6-Chloro-2-nitrotoluene | Sodium Polysulfide, Ammonium Salt | High yield (up to 98%), avoids certain metal catalysts. | A promising sustainable alternative. |
Exploration of Novel Reactivity and Catalytic Transformations
The reactivity of this compound is dictated by the electronic effects of its substituents—the electron-donating methyl and amino groups, and the electron-withdrawing chloro and fluoro groups. This electronic landscape suggests a rich and complex reactivity profile ripe for exploration. Future research will likely focus on leveraging this unique reactivity to synthesize novel and complex molecules.
One area of significant potential is in the synthesis of heterocyclic compounds. Anilines are common precursors for heterocycles like indoles and quinolines, which are prevalent in pharmaceuticals and functional materials. rsc.orgacs.org The specific substitution pattern of this compound could be exploited to direct cyclization reactions in novel ways, leading to new classes of heterocyclic structures. For example, its use in reactions like the Hantzsch thiazole (B1198619) synthesis could yield new thiazole derivatives with potential biological activity. mdpi.com
Furthermore, the development of new catalytic transformations where this compound acts as a key building block is a promising frontier. Transition metal-catalyzed cross-coupling reactions, for instance, could be employed to further functionalize the aniline (B41778) ring or the amino group, opening up a vast chemical space for drug discovery and materials science. Research into C-H activation reactions could also provide highly efficient and atom-economical ways to introduce new functional groups. tohoku.ac.jp
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction
In modern chemical research, computational modeling is an indispensable tool for predicting the properties and activities of new molecules, thereby guiding synthetic efforts. For this compound, advanced computational methods can be employed to predict its potential applications, particularly in medicinal chemistry and materials science.
Structure-Activity Relationship (SAR) studies are central to drug discovery. By creating virtual libraries of compounds derived from this compound and using computational tools to screen them against biological targets, researchers can identify promising candidates for synthesis and testing. The presence of halogen atoms (chlorine and fluorine) is known to modulate properties like lipophilicity, metabolic stability, and binding affinity, making this compound an interesting scaffold for medicinal chemistry. mdpi.com For instance, related fluoro-chloro anilines have been investigated as building blocks for antimalarial and anticancer agents. ossila.com
In the realm of materials science, computational modeling can predict the electronic and photophysical properties of polymers or dyes derived from this compound. For example, fluorinated polyanilines have shown potential as semiconducting materials, and computational studies could help in designing polymers with optimal band gaps and charge transport properties. ossila.com
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 159.59 g/mol | A relatively small molecule, suitable as a fragment in drug design. |
| XLogP3-AA | 2.3 | Indicates moderate lipophilicity, relevant for drug absorption. |
| Hydrogen Bond Donors | 1 | The amino group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and fluorine atoms can act as hydrogen bond acceptors. |
| Data sourced from PubChem CID 84764194. nih.gov |
Applications in Emerging Fields of Chemical Science
The unique combination of substituents in this compound suggests its potential utility in a range of emerging scientific fields. While its applications are yet to be extensively explored, educated inferences can be drawn from the applications of structurally similar compounds.
Medicinal Chemistry: As previously mentioned, the scaffold of this compound is of great interest for the synthesis of new bioactive compounds. The presence of fluorine can enhance metabolic stability and binding affinity, while the chloro and methyl groups provide further points for modification to fine-tune biological activity. Its derivatives could be investigated as potential kinase inhibitors, antibacterial agents, or for other therapeutic targets.
Materials Science: Halogenated anilines are valuable monomers for high-performance polymers. The incorporation of this compound into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, and specific electronic properties. These materials could find applications in electronics, aerospace, and as specialty coatings. Related dihalogenated anilines are used to create fluorinated polyanilines for semiconductor applications. ossila.com
Agrochemicals: Substituted anilines have a long history of use in the agrochemical industry as herbicides and fungicides. The specific substitution pattern of this compound makes it a candidate for the development of new, more effective, and potentially more environmentally benign crop protection agents. For example, 3-chloro-2-methylaniline (B42847) is a known intermediate for herbicides. patsnap.com
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-2-methylaniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound (CAS 1357930-39-2) typically involves multi-step halogenation and methylation of aniline derivatives. A plausible route includes:
- Nucleophilic aromatic substitution of a nitro precursor (e.g., 2-nitro-4-fluoro-3-methylbenzene) with Cl⁻ under catalytic conditions.
- Reduction of the nitro group using hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl).
Optimization involves controlling temperature (e.g., 0–5°C for halogenation) and solvent polarity (e.g., DMF for substitution, ethanol for reduction). Purity can reach 95% after column chromatography .
Q. How should researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), NH₂ (δ ~4.5 ppm, broad), and CH₃ (δ ~2.3 ppm).
- ¹³C NMR : Signals for quaternary carbons (C-Cl, C-F) and methyl groups.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to confirm purity ≥95% .
- Mass Spectrometry (MS): Expected molecular ion [M+H]⁺ at m/z 174.5 (C₇H₆ClFN).
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis.
- Avoid exposure to light, moisture , and oxidizing agents (e.g., peroxides), which may degrade the amine group. Stability data suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The ortho-methyl group sterically hinders electrophilic attack, while meta-fluoro and para-chloro substituents direct reactivity via electronic effects:
- Fluorine (strong -I effect) deactivates the ring, favoring meta-substitution in Suzuki couplings.
- Chlorine (+M effect) enhances electrophilic substitution at the para position.
Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C-N bond formation. Monitor regioselectivity via LC-MS and DFT calculations .
Q. What strategies resolve contradictions in reported biological activity data for halogenated aniline derivatives?
Methodological Answer:
- Dose-response profiling : Test compound across a wide concentration range (nM–mM) to identify true IC₅₀ values.
- Off-target assay validation : Use knockout cell lines or competitive binding assays to confirm target specificity.
- Comparative SAR studies : Compare this compound with analogs (e.g., 4-chloro-3-trifluoromethylaniline ) to isolate substituent contributions.
Q. How can computational modeling predict the physicochemical properties of this compound for drug discovery?
Methodological Answer:
- logP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted logP ~2.1).
- pKa prediction : The NH₂ group has a pKa ~4.5 (acidic), impacting solubility at physiological pH.
- Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. Tools like AutoDock Vina or Schrödinger Suite are recommended .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Methodological Answer:
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer, reducing side products (e.g., dihalogenated byproducts).
- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and yield.
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
